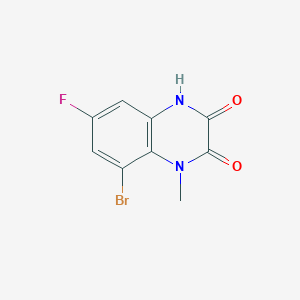
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione
Übersicht
Beschreibung
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C9H6BrFN2O2 and its molecular weight is 273.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features, including bromine and fluorine substituents, contribute to its interactions with various biological targets. This article reviews the synthesis, biological evaluations, and potential applications of this compound in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. These methods focus on introducing the bromine and fluorine substituents at specific positions on the quinoxaline ring, which are crucial for its biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it interacts with various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, the compound has been reported to have an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming some traditional drugs like doxorubicin .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes and interaction with molecular targets such as NMDA receptors. This interaction is believed to play a role in modulating signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that it possesses dual activity as both an anticancer and antimicrobial agent, making it a potential candidate for further research in treating infections alongside cancer .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Fluoroquinoxaline | C_8H_6FN_2 | Lacks bromine; simpler structure |
| Quinoxaline | C_8H_6N_2 | Basic structure without substituents |
| 7-Bromoquinoxaline | C_9H_7BrN_2 | Brominated variant without fluorine |
The presence of both bromine and fluorine in this compound significantly enhances its biological activity compared to these compounds .
Case Studies
Several studies have explored the biological activities of quinoxaline derivatives, including this compound:
- Anticancer Activity : A study demonstrated that derivatives including this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting a robust anticancer potential .
- Antimicrobial Effects : Another investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJHAHZGUBEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















